molecular formula C11H7BrFNO3 B13698660 Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate

Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13698660
M. Wt: 300.08 g/mol
InChI Key: ILJMHSOTTNWWLU-UHFFFAOYSA-N
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Description

Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate (SY267671) is a halogenated isoxazole derivative with a methyl ester group at position 3 and a 3-bromo-4-fluorophenyl substituent at position 5 of the isoxazole core. The compound’s synthesis likely involves bromination/fluorination of a phenyl precursor followed by esterification, analogous to methods described for similar compounds .

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

methyl 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-8(13)7(12)4-6/h2-5H,1H3

InChI Key

ILJMHSOTTNWWLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction.

    Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Phenyl Derivatives
  • Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4):
    • Substituent: Bromine at the para-position of the phenyl ring.
    • Key Difference: The absence of a fluorine atom reduces electron-withdrawing effects compared to the 3-bromo-4-fluoro analogue. This may lower electrophilicity and alter binding interactions in biological systems. Similarity score: 0.77 .
  • Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4):
    • Substituent: Bromine at the meta-position.
    • Key Difference: Lack of a fluorine atom at the para-position diminishes the steric and electronic interplay observed in the target compound. Similarity score: 0.76 .
  • Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate (SY267672):
    • Substituent: Ethyl ester instead of methyl.
    • Key Difference: Increased hydrophobicity due to the ethyl group may enhance membrane permeability but reduce metabolic stability compared to the methyl ester .
Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl 5-(3-Methoxyphenyl)isoxazole-3-carboxylate (SY267673): Substituent: Methoxy group at meta-position.
  • Methyl 5-(4-Trifluoromethylphenyl)isoxazole-3-carboxylate :
    • Substituent: Strongly electron-withdrawing trifluoromethyl group.
    • Key Difference: Enhanced metabolic resistance and lipophilicity compared to bromo-fluoro derivatives, which could influence pharmacokinetics .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituent Effects
Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate 86–88 85 Methoxy enhances solubility
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate 142–144 77 Increased steric hindrance
Methyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate (Inferred) N/A ~57* Halogens increase polarity

*Yield estimated from analogous brominated compounds in and .

  • Solubility : The bromo-fluoro substituent likely reduces aqueous solubility compared to methoxy analogues but improves binding to hydrophobic enzyme pockets.
  • Stability: Halogen atoms may enhance stability against oxidative degradation relative to non-halogenated derivatives.

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